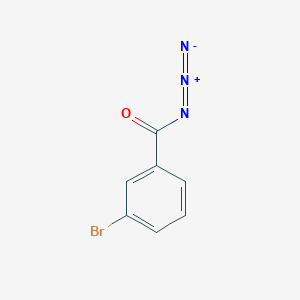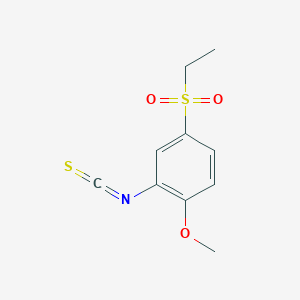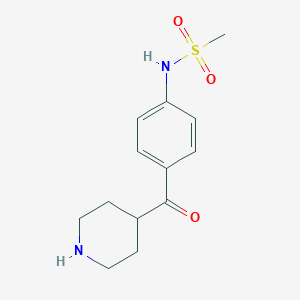![molecular formula C18H25ClN4O2S B504661 N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]butanamide](/img/structure/B504661.png)
N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]butanamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a chlorinated phenyl ring, a piperazine moiety, and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]butanamide typically involves multiple steps, starting with the chlorination of a phenyl ring. The chlorinated phenyl compound is then reacted with piperazine to introduce the piperazine moiety. Subsequent steps involve the addition of a propanoyl group to the piperazine and the formation of the carbamothioyl and butanamide groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization, distillation, or chromatography to achieve the required purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]butanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different reduced forms.
Substitution: The chlorinated phenyl ring can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl compounds .
Scientific Research Applications
N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]butanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated phenyl derivatives and piperazine-containing molecules. Examples include N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid .
Uniqueness
N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H25ClN4O2S |
|---|---|
Molecular Weight |
396.9g/mol |
IUPAC Name |
N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C18H25ClN4O2S/c1-3-5-16(24)21-18(26)20-14-12-13(19)6-7-15(14)22-8-10-23(11-9-22)17(25)4-2/h6-7,12H,3-5,8-11H2,1-2H3,(H2,20,21,24,26) |
InChI Key |
FEILPXMCNGUDJN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=C(C=CC(=C1)Cl)N2CCN(CC2)C(=O)CC |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=C(C=CC(=C1)Cl)N2CCN(CC2)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B504578.png)
![3,4,5-triethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B504583.png)
![4-cyano-2-fluoro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B504584.png)
![2'-Fluoro[1,1'-biphenyl]-3-carbonyl azide](/img/structure/B504586.png)



![ethyl (1Z)-N-[5-(aminocarbonyl)-1H-imidazol-4-yl]ethanimidoate](/img/structure/B504591.png)
![6-tert-butyl-N-(2,4-dimethylphenyl)-2-{[(4-methylpiperazin-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B504593.png)
![6-tert-butyl-2-({[(2-furylmethyl)amino]acetyl}amino)-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B504594.png)
![6-tert-butyl-N-(4-methoxyphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B504596.png)
![6-tert-butyl-N-(4-methylphenyl)-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B504597.png)
![6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B504598.png)
![5-iodo-2-[(4-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B504601.png)
